molecular formula C14H16F3N3S B5597984 2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione

2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No. B5597984
M. Wt: 315.36 g/mol
InChI Key: OPGLMYDMMHIICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of spirocyclic compounds, which have unique structural characteristics that make them attractive for drug design. In 5]decane-3-thione.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function in diseases such as Alzheimer's.
Biochemical and physiological effects:
2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, it has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. Moreover, it has been investigated for its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione in lab experiments include its high potency and selectivity for its molecular targets. Additionally, it has shown good bioavailability and pharmacokinetic properties, which make it attractive for drug design. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on 2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione. One of the areas of interest is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Moreover, it has been suggested that this compound may have potential as a diagnostic tool for certain diseases. Therefore, future research could focus on exploring its diagnostic applications. Finally, it has been suggested that this compound may have potential as a scaffold for the design of new drugs with improved therapeutic properties.

Synthesis Methods

The synthesis of 2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 2-(trifluoromethyl)aniline with 1,2,4-triazaspiro[4.5]decane-3-thione in the presence of a suitable catalyst. This reaction leads to the formation of 2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione in good yields.

Scientific Research Applications

2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been investigated for its antimicrobial and antifungal properties.

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3S/c15-14(16,17)10-5-4-6-11(9-10)20-12(21)18-13(19-20)7-2-1-3-8-13/h4-6,9,19H,1-3,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGLMYDMMHIICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)N(N2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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